

Prosolvin Injection Protocol for Estrus Synchronization in Cattle: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Prosolvin	
Cat. No.:	B1675510	Get Quote

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Introduction

Prosolvin is an injectable solution containing luprostiol, a potent synthetic analogue of prostaglandin F2α (PGF2α).[1][2] Its primary pharmacological action is luteolysis, the regression of the corpus luteum (CL), making it a critical tool in veterinary medicine for the synchronization of estrus in cattle.[3][4] By inducing luteolysis, **Prosolvin** triggers a rapid decline in progesterone levels. This decline removes the negative feedback on the hypothalamus and pituitary gland, permitting the release of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH). This hormonal cascade leads to follicular development, the onset of estrus (heat), and subsequent ovulation. [3] This document provides detailed application notes, experimental protocols, and supporting data for the use of **Prosolvin** in estrus synchronization programs in cattle.

Mechanism of Action: PGF2α Signaling Pathway

Luprostiol, the active compound in **Prosolvin**, functions as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor located on luteal cells.[3] The binding of luprostiol initiates a signaling cascade that culminates in both functional luteolysis (cessation of progesterone synthesis) and structural luteolysis (cellular degradation of the CL).[3][5]

Methodological & Application

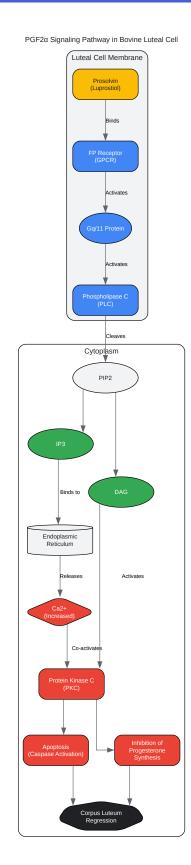




The key steps in the signaling pathway are:

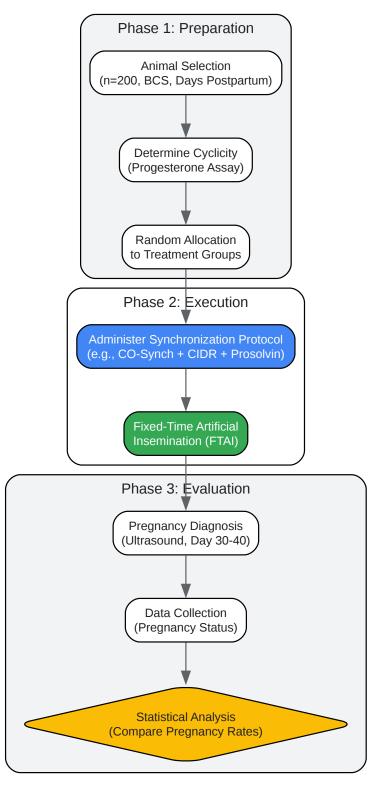
- Receptor Binding & G-Protein Activation: Luprostiol binds to the FP receptor, activating the Gq alpha subunit of the associated G-protein.[3]
- Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C-β
 (PLCβ).[3][6]
- Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization & PKC Activation: IP3 binds to receptors on the endoplasmic reticulum, causing a rapid increase in intracellular calcium concentration. This rise in calcium, along with DAG, activates Protein Kinase C (PKC).[3]
- Downstream Effects: The activation of PKC and increased intracellular calcium trigger
 multiple downstream events, including the inhibition of progesterone synthesis and the
 induction of apoptosis (programmed cell death) through caspase activation, leading to the
 regression of the corpus luteum.[3][5][6]







Workflow for Estrus Synchronization Trial



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